tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate oxalate
Overview
Description
“tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate oxalate” is a research chemical . It has a molecular weight of 344.41 . The IUPAC name for this compound is "tert-butyl 2,9-diazaspiro [5.5]undecane-2-carboxylate oxalate" .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the synthesis of “tert-butyl 9-benzyl-3,9-diazaspiro undecane-3-carboxylate” involved the addition of wet Pd/C into the compound in THF solution under an argon atmosphere . The reaction was stirred at 40°C for 40 hours under 45 Psi .Molecular Structure Analysis
The empirical formula of “this compound” is C14H26N2O2 . The InChI code for this compound is "1S/C14H26N2O2.C2H2O4/c1-13 (2,3)18-12 (17)16-10-4-5-14 (11-16)6-8-15-9-7-14;3-1 (4)2 (5)6/h15H,4-11H2,1-3H3; (H,3,4) (H,5,6)" .Physical and Chemical Properties Analysis
The compound has a molecular weight of 344.41 . The physical form of the compound is not specified .Scientific Research Applications
Privileged Heterocycles and Bioactivity
The study of privileged heterocycles, including 1,9-diazaspiro[5.5]undecanes, has shown their potential for treating a range of disorders such as obesity, pain, immune system, cell signaling, cardiovascular, and psychotic disorders. These compounds, with their unique structural features, offer a broad spectrum of biological activities and are key targets in drug discovery efforts (Blanco‐Ania, Heus, & Rutjes, 2017).
Advances in Synthesis Techniques
Microwave-Assisted Solid-Phase Synthesis
Innovations in synthesis techniques, such as the microwave-assisted solid-phase synthesis of diazaspirocycles, have been reported. This method utilizes direct annulation of primary amines with resin-bound bismesylates, showcasing the advancement in synthetic methodologies for constructing complex spirocyclic frameworks efficiently (Macleod et al., 2006).
Bidirectional Synthesis of Spirodiamines
A bidirectional synthesis approach has been developed for the enantiomers of spirodiamine diesters from aspartic acid. This method highlights the versatility of synthetic strategies in accessing spirocyclic compounds, which are significant in medicinal chemistry (Almond-Thynne et al., 2018).
Spirocyclic Compounds in Therapeutics
Antihypertensive Spiro Compounds
Research into 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones has demonstrated significant antihypertensive effects, showcasing the therapeutic potential of spirocyclic compounds in cardiovascular diseases. These findings underscore the importance of structural diversity in drug design for enhancing pharmacological activity (Clark et al., 1983).
CCR8 Antagonists for Respiratory Diseases
The development of CCR8 antagonists based on 3,9-diazaspiro[5.5]undecane derivatives for treating respiratory diseases such as asthma and chronic obstructive pulmonary disease highlights the application of spirocyclic compounds in targeting chemokine-mediated pathologies (Norman, 2007).
Safety and Hazards
Mechanism of Action
Target of Action
Tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate oxalate is a complex organic compound with potential applications in medicinal chemistry and organic synthesis . .
Mode of Action
The mode of action of Tert-Butyl 2,9-diazaspiro[5It’s known that it can be used as reagents and intermediates in organic synthesis reactions
Biochemical Pathways
It’s known to be used in the synthesis of biologically active molecules , which suggests it may play a role in various biochemical pathways.
Result of Action
The molecular and cellular effects of Tert-Butyl 2,9-diazaspiro[5It’s known to be used in the synthesis of biologically active molecules , suggesting it may have a role in inducing certain biological effects.
Properties
IUPAC Name |
tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2.C2H2O4/c1-13(2,3)18-12(17)16-10-4-5-14(11-16)6-8-15-9-7-14;3-1(4)2(5)6/h15H,4-11H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGBJGQSLXHWHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCNCC2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1956355-34-2 | |
Record name | 2,9-Diazaspiro[5.5]undecane-2-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1956355-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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